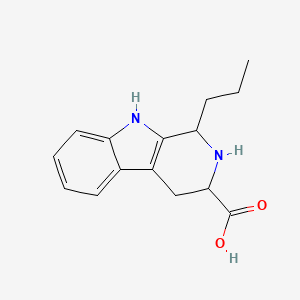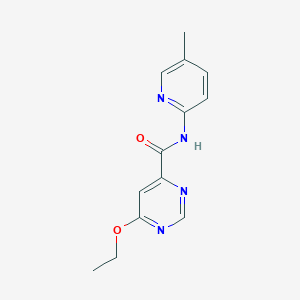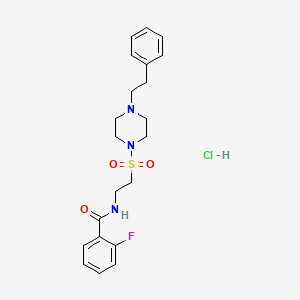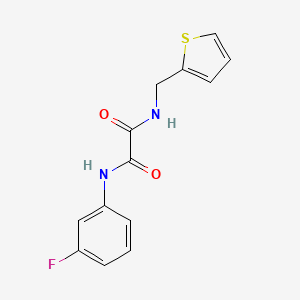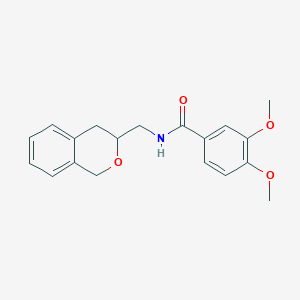![molecular formula C21H22N4O2S B2731188 N-(2-methylquinolin-4-yl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 952996-18-8](/img/structure/B2731188.png)
N-(2-methylquinolin-4-yl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylquinolin-4-yl)-2-(5-oxo-7-propyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C21H22N4O2S and its molecular weight is 394.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial Activity
Research on quinoline and pyrimidine derivatives has shown significant promise in the development of new antibacterial agents. Compounds synthesized from these derivatives have been tested for their effectiveness against various bacterial strains, including S.aureus, E.coli, P.vulgaris, and K. pneumoniae. The structures of these compounds are often confirmed by spectral analysis, indicating a methodical approach to exploring their potential as antibacterial agents (Singh et al., 2010).
Antitumor and Antifungal Activities
Derivatives of quinazolinone, incorporating biologically active moieties like thiazole and pyridinone, have been synthesized and evaluated for their potential antitumor and antifungal activities. Some of these compounds have shown promising activity against cancer cells and fungal strains, indicating their potential for development into therapeutic agents (El-bayouki et al., 2011).
Antileukemic Activity
Studies on quinazolin-4(3H)-ones have revealed their potential in exhibiting antileukemic activity, highlighting the role of structural modifications in enhancing their biological effectiveness. These findings underscore the importance of chemical synthesis in the development of new therapeutic agents for leukemia (Raffa et al., 2004).
Cholinesterase Inhibitory Activity and Cytotoxicity
The synthesis of derivatives from natural compounds, like di- and triterpene metabolites, and their evaluation for cholinesterase inhibitory activity and cytotoxicity represent another domain of research. These studies aim to uncover new compounds that could serve as leads for the development of drugs targeting neurodegenerative diseases and cancer (Smirnova et al., 2020).
Antimicrobial Activity
Novel synthetic pathways have led to the creation of compounds with potent antimicrobial properties. Research in this area continues to be vital for addressing the growing concern of antibiotic resistance, showcasing the importance of heterocyclic compounds in developing new antimicrobial agents (Hassan et al., 2017).
Propriétés
IUPAC Name |
N-(2-methylquinolin-4-yl)-2-(5-oxo-7-propyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-3-6-14-10-20(27)25-15(12-28-21(25)23-14)11-19(26)24-18-9-13(2)22-17-8-5-4-7-16(17)18/h4-5,7-10,15H,3,6,11-12H2,1-2H3,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYQCAZFZGKCPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC(=NC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Phenylethoxy)phenyl]acetic acid](/img/structure/B2731110.png)
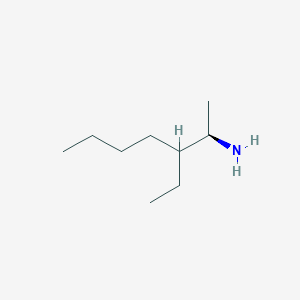
![1-[2-Oxo-2-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrrolidine-2,5-dione](/img/structure/B2731113.png)
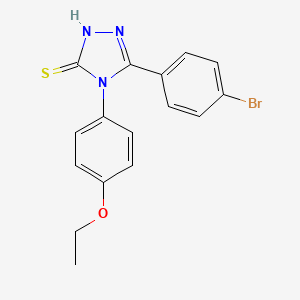
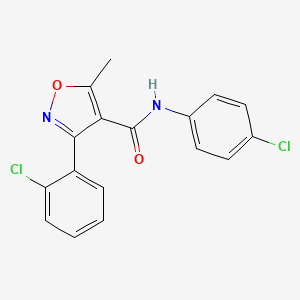
![4-(4-Methoxypyrimidin-2-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2731118.png)
